N-Stearyllactobionamide
Description
N-Stearyllactobionamide is a synthetic amphiphilic compound characterized by a hydrophobic stearamide (C18 alkyl chain) moiety linked to a hydrophilic lactobionamide group. The lactobionamide component, derived from lactose, introduces carbohydrate functionality, enabling interactions with lectins or biological membranes. This structural duality makes it relevant in biomedical applications, such as drug delivery systems, where biocompatibility and targeted binding are critical.
Properties
CAS No. |
90024-00-3 |
|---|---|
Molecular Formula |
C30H59NO11 |
Molecular Weight |
609.8 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-N-octadecyl-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanamide |
InChI |
InChI=1S/C30H59NO11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-31-29(40)26(38)25(37)28(21(34)19-32)42-30-27(39)24(36)23(35)22(20-33)41-30/h21-28,30,32-39H,2-20H2,1H3,(H,31,40)/t21-,22-,23+,24+,25-,26-,27-,28-,30+/m1/s1 |
InChI Key |
NLBYYWXPKRQLBK-SFWQJZQPSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O |
Synonyms |
N-SLBA N-stearyllactobionamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The following compounds share the stearamide backbone but differ in their hydrophilic substituents, which dictate their physicochemical properties and applications:
N-[2-[(2-Hydroxyethyl)amino]ethyl]stearamide (CAS 141-21-9) Substituent: Hydroxyethyl amino group. Properties: The hydroxyl group enhances hydrophilicity, improving aqueous solubility. However, its production has been discontinued, limiting accessibility . Purity: ≥95% (historical data) .
N-[2-(Diethylamino)ethyl]stearamide Substituent: Diethylamino group. Properties: The basic diethylamino group confers pH-dependent solubility (soluble in acidic conditions). Available in multiple grades, suggesting industrial relevance in surfactants or emulsifiers .
N-Stearyllactobionamide
- Substituent : Lactobionamide (carbohydrate moiety).
- Properties : The lactose-derived group enhances biocompatibility and enables specific interactions (e.g., with hepatic asialoglycoprotein receptors). Likely used in targeted drug delivery.
Comparative Data Table
Key Research Findings
- Solubility and Stability: The hydroxyethyl variant’s hydrophilicity may reduce aggregation in aqueous media compared to the diethylamino analog, which relies on protonation for solubility . this compound’s carbohydrate moiety likely improves stability in physiological conditions and reduces immunogenicity.
- Biological Interactions: The diethylamino group’s basicity could facilitate endosomal escape in drug delivery, whereas the lactobionamide group enables receptor-mediated uptake .
- Industrial Relevance: Discontinuation of CAS 141-21-9 highlights challenges in scaling hydrophilic variants, while the diethylamino derivative’s availability underscores its practicality in non-medical applications .
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